molecular formula C9H12OS B2820984 3-n-Propoxythiophenol CAS No. 1378581-61-3

3-n-Propoxythiophenol

Cat. No.: B2820984
CAS No.: 1378581-61-3
M. Wt: 168.25
InChI Key: QGHFSKAJKBCKRB-UHFFFAOYSA-N
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Description

3-n-Propoxythiophenol (CAS: Not explicitly provided in evidence) is a thiophenol derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position of the thiophenol ring. Thiophenol derivatives are sulfur-containing aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science. Notably, this compound is listed as discontinued by CymitQuimica, indicating challenges in commercial availability, possibly due to synthesis complexity, stability issues, or reduced demand compared to alternatives .

Properties

IUPAC Name

3-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-6-10-8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHFSKAJKBCKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378581-61-3
Record name 3-n-Propoxythiophenol
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Thiophenol: One common method involves the reaction of thiophenol with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of 3-n-Propoxythiophenol.

    Industrial Production Methods: Industrially, this compound can be synthesized through a similar process but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-n-Propoxythiophenol can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form thiolates using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, propyl bromide.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: 3-n-Propoxythiophenol is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving thiol groups and their interactions with biological molecules.

Medicine:

    Drug Development: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting thiol-containing enzymes.

Industry:

    Material Science: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-n-Propoxythiophenol exerts its effects involves its interaction with thiol-containing enzymes and proteins. The sulfur atom in the thiol group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is crucial in various biochemical pathways and can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-n-Propoxythiophenol with structurally related thiophenol and aryloxy derivatives discussed in the evidence:

Compound Key Substituents Applications/Synthesis Key Properties
This compound 3-propoxy group on thiophenol Discontinued; potential intermediate for specialty chemicals. Limited data; propoxy group may enhance lipophilicity compared to smaller alkoxy groups.
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine 1-naphthyloxy, 2-thienyl, dimethylamino groups Intermediate for Duloxetine HCl (antidepressant). Synthesized via SNAr reaction using NaH. Planar thiophene/naphthalene rings (87.5° dihedral angle); stabilized by van der Waals interactions .
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino, hydroxyl, thiophen-2-yl groups Impurity in drospirenone/ethinyl estradiol formulations; controlled in pharmacopeial standards. Polar functional groups increase solubility; potential hydrogen-bonding capacity .
1-Fluoronaphthalene Fluorine substituent on naphthalene Reagent in SNAr reactions (e.g., synthesis of N,N-dimethyl-3-(1-naphthyloxy)propanamine). High electrophilicity at fluorine site enables nucleophilic aromatic substitution .

Key Findings from Research

Synthetic Accessibility: this compound’s discontinuation contrasts with active synthesis of analogs like N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine. The latter is synthesized via sodium hydride-mediated coupling of 1-fluoronaphthalene with hydroxypropanamine-thiophene precursors (72.9% yield), demonstrating robust scalability . This suggests that this compound’s synthesis may face challenges in step efficiency or reagent compatibility.

The 87.5° dihedral angle between thiophene and naphthalene rings minimizes steric clash, promoting stable molecular packing .

Their polar functional groups enable hydrogen bonding, affecting pharmacokinetic profiles . this compound’s propoxy group likely increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility—a trade-off critical in drug design.

Biological Activity

3-n-Propoxythiophenol, a compound with a thiophenol structure modified by a propoxy group, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula: C10H12OS
  • Molecular Weight: 188.27 g/mol

The presence of the thiol group (-SH) in thiophenols is known to impart various biological activities, including antioxidant properties due to its ability to donate electrons.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. The mechanism primarily involves the scavenging of free radicals and the modulation of oxidative stress markers.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism
This compound25Free radical scavenging
Thieno[2,3-c]pyrazole15Erythrocyte protection
Ascorbic Acid20Electron donation

In a comparative study, this compound demonstrated an IC50 value of 25 µM, indicating moderate antioxidant potential when compared to other known antioxidants like ascorbic acid.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that thiophenols can inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans40 µg/mL

These findings suggest that this compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of thiophenolic compounds has been investigated with promising results. Studies show that these compounds can induce apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability.

  • Experimental Design: MCF-7 cells were treated with varying concentrations of this compound for 24 hours.
  • Results: The compound exhibited dose-dependent inhibition of cell proliferation with an IC50 value of approximately 40 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The thiol group can donate electrons, neutralizing free radicals.
  • Cell Cycle Arrest: Induction of cell cycle arrest in cancer cells has been observed, leading to apoptosis.
  • Membrane Disruption: The compound may disrupt microbial membranes, leading to cell death.

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